2-[4-(Trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
2-[4-(Trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0825387
InChI:
InChI=1S/C18H15F3N2O4/c1-24-13-8-11(9-14(25-2)15(13)26-3)17-23-22-16(27-17)10-4-6-12(7-5-10)18(19,20)21/h4-9H,1-3H3
SMILES:
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F
Molecular Formula:
C18H15F3N2O4
Molecular Weight:
380.3 g/mol
2-[4-(Trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
CAS No.:
Cat. No.: VC0825387
Molecular Formula: C18H15F3N2O4
Molecular Weight: 380.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15F3N2O4 |
|---|---|
| Molecular Weight | 380.3 g/mol |
| IUPAC Name | 2-[4-(trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C18H15F3N2O4/c1-24-13-8-11(9-14(25-2)15(13)26-3)17-23-22-16(27-17)10-4-6-12(7-5-10)18(19,20)21/h4-9H,1-3H3 |
| Standard InChI Key | ISYWXYMRLZSIID-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator